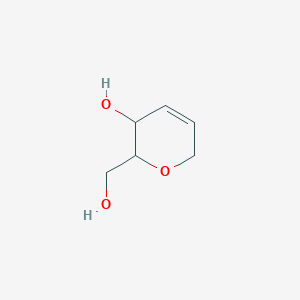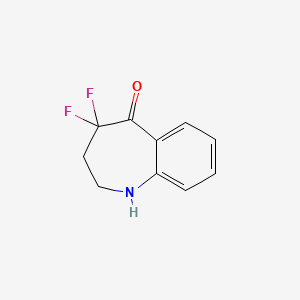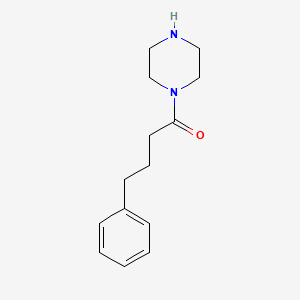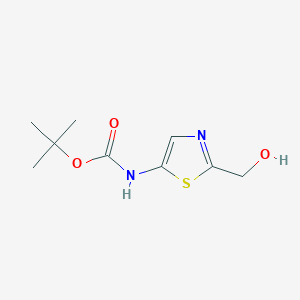
tert-butyl (5-methylfuran-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-methylfuran-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-methylfuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-methylfuran-2-yl)carbamate typically involves the reaction of 5-methylfuran-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also enhance the reproducibility and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (5-methylfuran-2-yl)carbamate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized furan derivatives
Reduction: 5-methylfuran-2-amine and tert-butyl alcohol
Substitution: Substituted carbamates with various nucleophiles
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (5-methylfuran-2-yl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a probe to investigate the metabolism of carbamate-containing compounds.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It can be used to develop inhibitors for enzymes such as acetylcholinesterase.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various active ingredients.
Mecanismo De Acción
The mechanism of action of tert-butyl (5-methylfuran-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the case of acetylcholinesterase inhibitors, where the carbamate group forms a stable complex with the enzyme, preventing the breakdown of acetylcholine.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-phenylcarbamate
Comparison: tert-Butyl (5-methylfuran-2-yl)carbamate is unique due to the presence of the 5-methylfuran ring, which imparts distinct chemical properties compared to other tert-butyl carbamates. The furan ring enhances the compound’s reactivity and potential for forming diverse derivatives. Additionally, the methyl group on the furan ring can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
62188-16-3 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
tert-butyl N-(5-methylfuran-2-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-7-5-6-8(13-7)11-9(12)14-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
Clave InChI |
VLKIAAIBGOPSEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione](/img/structure/B8706892.png)

![10-phenyl-2,3,6,8-tetrahydro-7H-[1,4]dioxino[2,3-h][1,4]benzodiazepin-7-one](/img/structure/B8706905.png)
![1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8706907.png)
![4-Pyridinamine, N-[(2,6-difluorophenyl)methyl]-3-nitro-](/img/structure/B8706914.png)

